(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine
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Overview
Description
(1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine: is an organic compound that features a furan ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine typically involves the condensation of furan-2-carbaldehyde with 2-(trifluoromethyl)aniline in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting imine is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and suitable electrophiles.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for the design of enzyme inhibitors or activators.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism by which (1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets. The furan ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
(1E)-3-(Furan-2-yl)-N-phenylprop-2-en-1-imine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(1E)-3-(Thiophen-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine: Contains a thiophene ring instead of a furan ring, which may alter its reactivity and interactions.
(1E)-3-(Furan-2-yl)-N-[2-(methyl)phenyl]prop-2-en-1-imine: The presence of a methyl group instead of a trifluoromethyl group affects its lipophilicity and biological activity.
Uniqueness: The presence of both the furan ring and the trifluoromethylphenyl group in (1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the furan ring provides a site for diverse chemical modifications. This combination makes the compound a versatile tool in various scientific research applications.
Biological Activity
The compound (1E)-3-(Furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine , also known by its IUPAC name (2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide , is a member of the imine family characterized by a furan ring and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C15H12F3N
- Molecular Weight : 281.23 g/mol
- CAS Number : 304475-91-0
- Physical State : Solid
Structural Representation
The structural formula can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted phenyl compounds have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | MRSA | 8 µg/mL |
(2E)-3-(furan-2-yl)-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide | E. coli | 4 µg/mL |
Cytotoxicity and Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to the presence of the furan moiety, which has been associated with cytotoxic effects in various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study, this compound was tested against several cancer cell lines:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 12 | Inhibition of cell cycle progression |
A549 (Lung) | 18 | Modulation of PI3K/Akt pathway |
Enzyme Inhibition Studies
The compound has also been explored for its potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways that are crucial for cancer cell survival, such as matrix metalloproteinases (MMPs). This inhibition could lead to reduced tumor invasiveness and metastasis .
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 Value (µM) |
---|---|
MMP-2 | 25 |
MMP-9 | 30 |
Properties
CAS No. |
640722-96-9 |
---|---|
Molecular Formula |
C14H10F3NO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-en-1-imine |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)12-7-1-2-8-13(12)18-9-3-5-11-6-4-10-19-11/h1-10H |
InChI Key |
CICHGDMMXWERKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N=CC=CC2=CC=CO2 |
Origin of Product |
United States |
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